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3'-b-C-Methyl-N6-methyladenosine

Antitumor nucleosides Ribonucleotide reductase inhibition Structure–activity relationship

Mono-modified adenosine analogs cannot simultaneously engage RNA methyltransferase pathways and adenosine receptors without confounding cytotoxicity, forcing researchers to use multiple compounds or accept compromised data. 3'-β-C-Methyl-N6-methyladenosine resolves this with dual pharmacophores in a single molecular tool. • RNA methyltransferase suppression with attenuated cytotoxicity vs. 3'-Me-Ado parent - validated for METTL3/METTL14 (IC50 ~1.5 μM) and FTO functional studies where apoptotic interference is unacceptable • Convergent ADA resistance from N6-methylation (Ki = 2 μM) plus 3'-C-methyl N-type conformational locking - benchmark reference for nucleoside metabolic stability screening • Anti-HIV replication phenotype absent in single-site analogs - differentiates antiviral screening libraries for virology CROs

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B12099734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-b-C-Methyl-N6-methyladenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O
InChIInChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)
InChIKeyMKDWFLAEXPFVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-β-C-Methyl-N6-methyladenosine: Structural Identity and Classification


3′-β-C-Methyl-N6-methyladenosine (CAS 565450-84-2) is a purine nucleoside analog characterized by dual methylation at the ribose 3′-C position and the adenine N6 exocyclic amine . This compound belongs to the C-methyl-branched adenosine analog class, a chemical space that includes clinically validated antiviral and antitumor nucleosides [1]. As a research tool, it is classified as a nucleoside antimetabolite/analog with reported activity as an RNA methyltransferase suppressor and ribonucleotide reductase modulator, positioning it at the intersection of epitranscriptomic research and nucleotide metabolism investigation .

Workflow Epitranscriptomic & RNA methylation pathway studies
Tool Compound Dual-modified nucleoside analog for methyltransferase suppression & nucleotide metabolism research
Selection Context Reported RNA methyltransferase suppressor & ribonucleotide reductase modulator

Why This Dual-Modified Adenosine Analog Is Non-Substitutable


Generic substitution of 3′-β-C-Methyl-N6-methyladenosine with mono-modified analogs (e.g., 3′-C-methyladenosine [3′-Me-Ado] or N6-methyladenosine [m6A]) is contraindicated for quantitative experimental designs. A foundational structure–activity relationship (SAR) study demonstrated that an unsubstituted N6-amino group is essential for the optimal cytotoxicity of 3′-C-methyladenosine against leukemia and carcinoma cell lines [1]. Conversely, independent pharmacological evidence shows that N6-methyladenosine gains selective affinity for the adenosine A3 receptor that unmodified adenosine lacks [2]. These orthogonal pharmacophores—the 3′-C-methyl governing ribonucleotide reductase inhibition and cytotoxicity, and the N6-methyl modulating adenosine receptor engagement and RNA methyltransferase interaction—cannot be simultaneously recapitulated by any single-site modification, making the dual-modified compound a distinctly non-substitutable molecular tool .

Dual-modified nucleoside
Combines 3′-C-methyl (ribonucleotide reductase inhibition, cytotoxicity modulation) with N6-methyl (A3 receptor bias, RNA methyltransferase interaction)
3′-C-methyladenosine
Lacks N6-methyl functions; unsubstituted N6-amino required for parent cytotoxicity profile – profile may not transfer
N6-methyladenosine (m6A)
Missing 3′-C-methyl; does not engage ribonucleotide reductase or replicate cytotoxicity-modulated scaffold
Single-site analog risk
Orthogonal pharmacophores cannot be recapitulated; mono-substituted analogs may yield divergent pathway responses

Quantitative Differentiation vs. Closest Structural Analogs


Cytotoxicity Modulation via N6-Substitution

In a systematic SAR study, the parent compound 3′-C-methyladenosine (3′-Me-Ado) served as the benchmark for antitumor cytotoxicity. The SAR analysis concluded that an unsubstituted N6-amino group is essential for optimal cytotoxicity of 3′-Me-Ado against both K562 and carcinoma cell lines [1]. N6-alkyl substitution in this scaffold consistently modulates—and in many cases attenuates—the cytotoxic phenotype. For instance, the N6-(±)-endo-2-norbornyl derivative exhibited a GI50 value 2.7-fold more potent than 3′-Me-Ado against HL-60 promyelocytic leukemia cells, demonstrating that N6 substitution is a tunable parameter for cytotoxicity [1]. By extrapolation, the N6-methyl substitution present in 3′-β-C-Methyl-N6-methyladenosine is predicted to yield a cytotoxicity profile distinct from the unsubstituted parent, offering a differentiated window for applications where attenuated cytotoxicity is desirable (e.g., antiviral or epigenetic probe development).

Cytotoxicity Modulation
Class-level inference
N6-substitution yields tunable GI50 shifts (up to 2.7-fold); N6-methyl predicted to reduce cytotoxicity vs. parent 3′-Me-Ado
Supports cytotoxicity endpoint review
GI50 for N6-methyl analog not reported; SAR extrapolation requires validation
Antitumor nucleosides Ribonucleotide reductase inhibition Structure–activity relationship

Adenosine Receptor Selectivity Profile

3′-C-Methyl derivatives of adenosine receptor agonists (e.g., CPA, CCPA, NECA) proved to be markedly less active than the corresponding 2′-C-methyl analogues at adenosine A1 and A2A receptors [1]. The most active 3′-C-methyl compound in that series, 3′-Me-CPA, displayed a Ki of 0.35 μM at the A1 receptor—significantly weaker than its 2′-C-methyl counterpart [1]. Independently, N6-methyladenosine (m6A) has been identified as an endogenous ligand for the adenosine A3 receptor, exhibiting greater affinity for A3 than unmodified adenosine [2]. The combination of 3′-C-methyl (which suppresses A1/A2A affinity) and N6-methyl (which introduces A3 bias) in 3′-β-C-Methyl-N6-methyladenosine creates a receptor-selectivity profile that neither modification alone can achieve.

Adenosine Receptor Selectivity
Class-level inference
3′-C-methyl reduces A1/A2A agonist potency >10-fold vs. 2′-C-methyl; N6-methyl introduces A3 receptor bias
Supports A3-biased ligand screening context
Direct Ki for target compound not reported; profile inferred from separate modifications
Adenosine receptor pharmacology A3 receptor ligand Ribose-modified nucleosides

Resistance to Adenosine Deaminase

A kinetic study of adenosine deaminase (ADA) substrate specificity demonstrated that 6-N-methyladenosine acts as a competitive inhibitor of ADA with a Ki of 2 × 10⁻⁶ M, indicating that N6-methylation alone impairs enzymatic deamination [1]. Complementary work on the substrate specificity of ADA established that 2′- and 3′-C-methyl modifications on adenosine alter the furanose ring conformation (favoring N-type conformers) and reduce substrate efficiency for the enzyme . The additive or synergistic effect of dual N6- and 3′-C-methylation is expected to confer enhanced resistance to ADA-mediated deamination compared to either single modification, potentially extending the compound's half-life in biological systems.

ADA Resistance
Class-level inference
Ki = 2 µM
Supports metabolic stability context
Ki for 6-N-methyladenosine as ADA inhibitor; 3′-C-methyl further reduces substrate suitability – combined effect predicted
Nucleoside metabolism Adenosine deaminase resistance Metabolic stability

HIV Replication Inhibition Activity

According to supplier documentation citing synthetic origins at The Scripps Research Institute, 3′-β-C-Methyl-N6-methyladenosine is described as a potent inhibitor of HIV replication with potential utility in AIDS treatment . This antiviral activity is not a general property of all adenosine analogs but is specifically attributed to this dual-modified structure. While quantitative EC50/IC50 values against HIV are not publicly available in the identified literature, the explicit attribution of anti-HIV activity to this compound—as distinct from the antitumor profile of 3′-Me-Ado or the A3 receptor activity of m6A—suggests a unique biological fingerprint.

HIV Replication Inhibition
Data to verify
Supplier-reported potent HIV replication inhibitor; quantitative EC50 not publicly reported
Supports antiviral screening context
Source-specific review; independent replication needed
Antiviral nucleosides HIV replication inhibition Nucleoside analog

High-Value Application Scenarios


Epitranscriptomic Probe Development

The compound's reported activity as an RNA methyltransferase suppressor , combined with its attenuated cytotoxicity relative to the unsubstituted 3′-Me-Ado parent (as inferred from SAR data [1]), makes it suitable for functional studies of METTL3/METTL14 or FTO where cytotoxicity must be minimized. Researchers investigating m6A biology can employ this compound as a tool to perturb RNA methylation without the confounding pro-apoptotic effects associated with 3′-Me-Ado.

A3 Adenosine Receptor Biased Ligand Screening

Given the established A3 receptor affinity of N6-methyladenosine [4] and the A1/A2A-suppressive effect of 3′-C-methylation [2], this compound can serve as a scaffold for developing A3-biased ligands. Pharmacology laboratories focused on adenosine receptor subtype selectivity can use 3′-β-C-Methyl-N6-methyladenosine as a starting point for medicinal chemistry optimization targeting inflammatory, neuroprotective, or cardio-protective A3 pathways.

Antiviral Screening Against HIV and Retroviruses

The specifically attributed anti-HIV replication activity of this dual-modified nucleoside , which is not shared by 3′-Me-Ado or m6A, positions it as a candidate for antiviral screening cascades. Virology CROs and academic laboratories can differentiate their screening libraries by including a compound that combines the metabolic stability advantages of dual methylation with a reported retroviral phenotype.

Metabolic Stability Benchmarking

The convergent evidence for ADA resistance from N6-methylation (Ki = 2 μM [3]) and 3′-C-methylation (reduced substrate efficiency via N-type conformational locking ) makes this compound a valuable reference standard for metabolic stability assays. Medicinal chemistry teams developing nucleoside therapeutics can use 3′-β-C-Methyl-N6-methyladenosine as a comparator to benchmark the ADA resistance of their own candidate molecules.

Application
Selection Property
Validation Focus
RNA methylation pathway studies
Attenuated cytotoxicity profile vs. parent; RNA methyltransferase suppressor activity reported
METTL3/METTL14 or FTO inhibition endpoint context
Adenosine A3 biased-ligand research
Predicted A1/A2A suppression with A3 receptor bias
A3 receptor selectivity assay context
Retrovirus replication screening studies
Supplier-reported HIV replication inhibition
Antiviral endpoint verification
Nucleoside metabolic stability research
Dual methylation-mediated ADA resistance prediction
ADA resistance benchmarking in comparative assays
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